6,8-dichloro-2-oxo-N-phenethyl-2H-chromene-3-carboxamide
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Overview
Description
6,8-dichloro-2-oxo-N-phenethyl-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dichloro-2-oxo-N-phenethyl-2H-chromene-3-carboxamide typically involves the condensation of 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid with phenethylamine. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could also be considered for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6,8-dichloro-2-oxo-N-phenethyl-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Substitution: Halogen atoms (chlorine) in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions would result in the replacement of chlorine atoms with the nucleophile used.
Scientific Research Applications
6,8-dichloro-2-oxo-N-phenethyl-2H-chromene-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammation.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Chemical Biology: The compound’s ability to interact with specific molecular targets makes it valuable for probing biological systems and understanding disease mechanisms.
Industrial Applications:
Mechanism of Action
The mechanism of action of 6,8-dichloro-2-oxo-N-phenethyl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid
- 6,8-dichloro-2-oxo-N-(1-phenylethyl)-2H-chromene-3-carboxamide
- 7-hydroxy-2-oxo-2H-chromene-3-carboxamide
Uniqueness
6,8-dichloro-2-oxo-N-phenethyl-2H-chromene-3-carboxamide is unique due to its specific substitution pattern and the presence of the phenethyl group. This structural uniqueness contributes to its distinct biological activity and potential therapeutic applications. Compared to similar compounds, it may exhibit different potency, selectivity, and pharmacokinetic properties, making it a valuable candidate for further research and development .
Properties
IUPAC Name |
6,8-dichloro-2-oxo-N-(2-phenylethyl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO3/c19-13-8-12-9-14(18(23)24-16(12)15(20)10-13)17(22)21-7-6-11-4-2-1-3-5-11/h1-5,8-10H,6-7H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCJAHCFYKSESW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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